Cyclo[Asu(NHOH)(NHOH)-Phe-Phe-D-Pro] is a cyclic peptide compound that exhibits significant biological activity, particularly as a histone deacetylase inhibitor. This compound is classified under hydroxamic acid derivatives and is recognized for its potential therapeutic applications in cancer treatment and other diseases related to gene expression regulation.
The compound is derived from a series of synthetic methodologies that involve cyclization of linear peptide precursors. Cyclo[Asu(NHOH)(NHOH)-Phe-Phe-D-Pro] falls within the category of cyclic hydroxamic acid-containing peptides, which are known for their ability to inhibit histone deacetylases, enzymes that play critical roles in the regulation of gene expression. Its classification as a synthetic peptide places it among compounds designed for specific biological interactions, particularly in oncology research.
The synthesis of cyclo[Asu(NHOH)(NHOH)-Phe-Phe-D-Pro] can be achieved through several strategies:
The conversion of linear precursors into cyclic forms involves ring-closing metathesis, which is crucial for achieving the desired cyclic structure. The resulting cyclic peptides are then modified to form the corresponding hydroxamic acids, enhancing their biological activity. Purification is typically performed using reverse-phase high-performance liquid chromatography, ensuring high purity levels (greater than 95%) for further analysis and application .
The molecular formula for cyclo[Asu(NHOH)(NHOH)-Phe-Phe-D-Pro] is , with a molecular weight of approximately 575.7 g/mol. The IUPAC name describes its complex structure as follows:
The InChI Key for this compound is NTGGUMOPMBIWTJ-UIKXIZPHSA-N, which aids in its identification in chemical databases .
Cyclo[Asu(NHOH)(NHOH)-Phe-Phe-D-Pro] participates in various chemical reactions:
Common reagents include oxidizing agents and catalysts necessary for facilitating these reactions. The end products are often cyclic peptides with enhanced stability and biological efficacy .
The primary mechanism of action for cyclo[Asu(NHOH)(NHOH)-Phe-Phe-D-Pro] involves the inhibition of histone deacetylase enzymes. By inhibiting these enzymes, the compound leads to an accumulation of acetylated histones, which alters chromatin structure and affects gene expression. This change can induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making it a potent candidate for therapeutic applications in oncology .
Cyclo[Asu(NHOH)(NHOH)-Phe-Phe-D-Pro] exhibits several notable physical and chemical properties:
These properties make it suitable for various experimental conditions and applications in biochemical research .
Cyclo[Asu(NHOH)(NHOH)-Phe-Phe-D-Pro] has several important applications in scientific research:
CAS No.: 73715-37-4
CAS No.: 135441-88-2
CAS No.: 19467-38-0
CAS No.: 562099-15-4
CAS No.: 56219-03-5